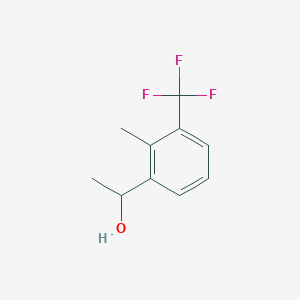
1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methyl-3-(trifluoromethyl)phenyl)ethanol is an organic compound characterized by a phenyl ring substituted with a methyl group at the second position and a trifluoromethyl group at the third position, along with an ethanolic hydroxyl group attached to the first carbon of the phenyl ring
Synthetic Routes and Reaction Conditions:
Bromination and Grignard Reaction: The compound can be synthesized by first brominating 2-methylbenzene to form 2-bromo-3-(trifluoromethyl)benzene. This intermediate can then undergo a Grignard reaction with ethyl magnesium bromide, followed by hydrolysis to yield this compound.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 2-methylbenzene with trifluoromethyl benzene in the presence of an aluminum chloride catalyst, followed by reduction of the resulting ketone to the alcohol.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and environmental safety. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(2-methyl-3-(trifluoromethyl)phenyl)ethanone, using oxidizing agents like chromyl chloride or pyridinium chlorochromate (PCC).
Reduction: Reduction of the ketone form can yield the alcohol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various functional groups depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, PCC, oxygen in the presence of a catalyst.
Reduction: NaBH4, LiAlH4, hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles, Lewis acids like AlCl3, and suitable solvents.
Major Products Formed:
Oxidation: 1-(2-methyl-3-(trifluoromethyl)phenyl)ethanone.
Reduction: 1-(2-methyl-3-(trifluoromethyl)phenyl)ethanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways and processes.
Medicine: The compound and its derivatives may be explored for their therapeutic potential, particularly in the development of new drugs.
Industry: Its unique properties make it valuable in the production of materials with specific chemical and physical characteristics.
Mécanisme D'action
The mechanism by which 1-(2-methyl-3-(trifluoromethyl)phenyl)ethanol exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context and the nature of the interaction.
Comparaison Avec Des Composés Similaires
2-Trifluoromethylphenol
3-Trifluoromethylphenol
2-Methyl-3-(trifluoromethyl)aniline
2-Amino-5-trifluoromethyltoluene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C10H11F3O |
|---|---|
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
1-[2-methyl-3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H11F3O/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13/h3-5,7,14H,1-2H3 |
Clé InChI |
OEINYHISAVXEGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1C(F)(F)F)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


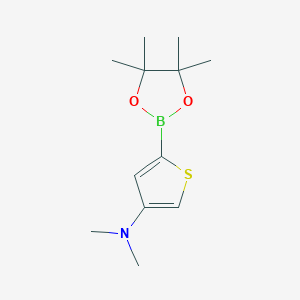
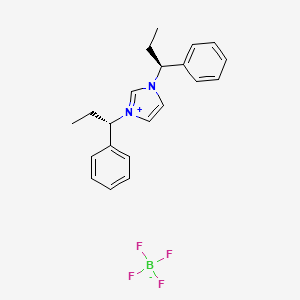

![1-Amino-3-methylthiobenzo[f]quinazoline](/img/structure/B15362451.png)
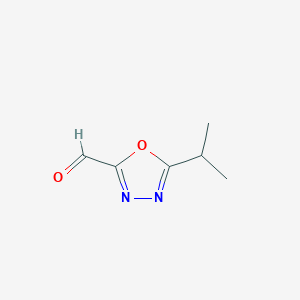

![4-(1-Cyclohexen-1-yl)-1-[(4-methoxyphenyl)methyl]-3-phenyl-1H-pyrazol-5-amine](/img/structure/B15362467.png)
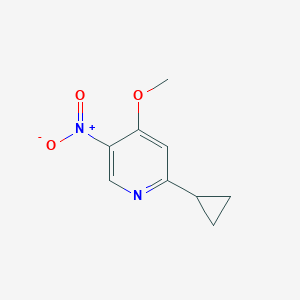
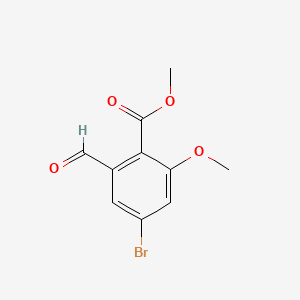
![Tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B15362486.png)
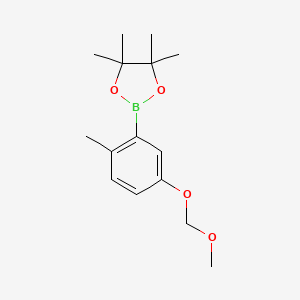
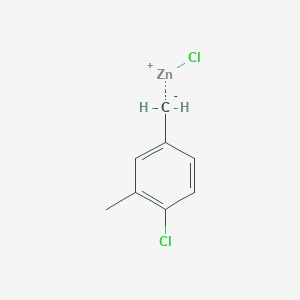
![Methyl 2-bromo-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B15362501.png)

